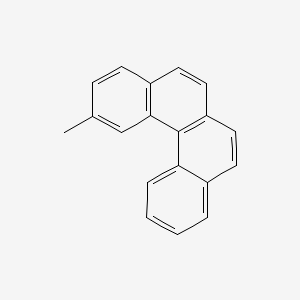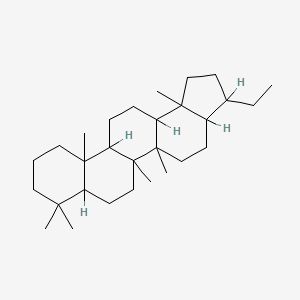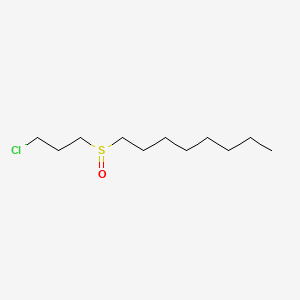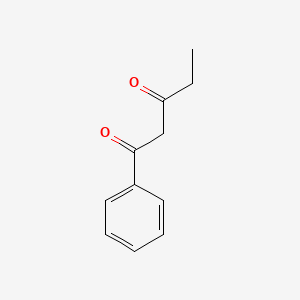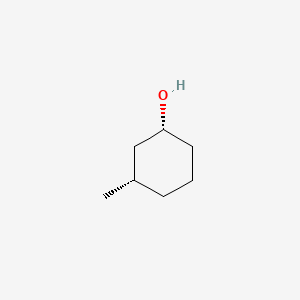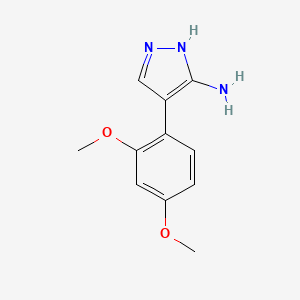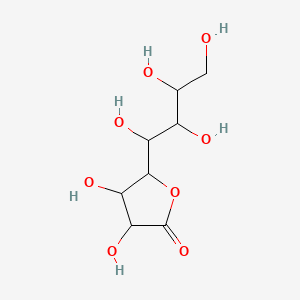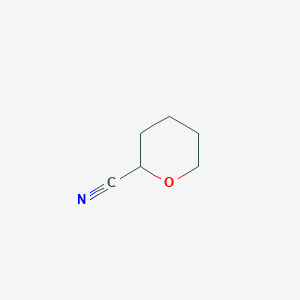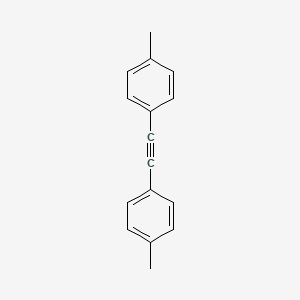
di-p-Tolylacetylene
Overview
Description
Di-p-Tolylacetylene: is an organic compound with the chemical formula C₁₆H₁₄. It appears as white to light yellow crystals or powder. This compound is characterized by its strong olefinic properties, high thermal stability, and chemical stability. It is soluble in many organic solvents and is widely used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-p-Tolylacetylene can be synthesized through the copper oxidation reaction of benzene to obtain phenyl acetylene, followed by a methylation reaction to yield the final product . Another method involves the reaction of benzil with hydrazine hydrate to form benzil dihydrazone, which is then treated with mercuric oxide to produce this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Di-p-Tolylacetylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alkenes or alkanes.
Substitution: It can participate in substitution reactions, such as halogenation or selenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated or selenated derivatives.
Scientific Research Applications
Di-p-Tolylacetylene has a wide range of applications in scientific research:
Biology: It is utilized in the study of biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fluorescent dyes and light-emitting devices.
Mechanism of Action
The mechanism of action of di-p-Tolylacetylene involves its interaction with molecular targets through its olefinic properties. It can participate in various chemical reactions, forming intermediates that interact with biological molecules or industrial materials. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and properties .
Comparison with Similar Compounds
- Diphenylacetylene
- α-Naphthylphenylacetylene
- 1,2-Di-p-tolylethyne
Comparison: Di-p-Tolylacetylene is unique due to its high thermal and chemical stability, making it suitable for applications requiring robust materials. Compared to diphenylacetylene, it has additional methyl groups that enhance its solubility and reactivity. α-Naphthylphenylacetylene, on the other hand, has a different aromatic structure, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDOCXDLDQXWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334323 | |
| Record name | di-p-Tolylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2789-88-0 | |
| Record name | di-p-Tolylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



